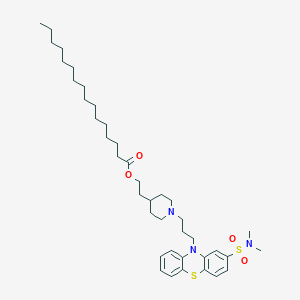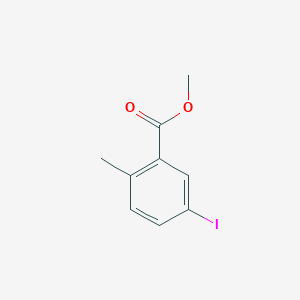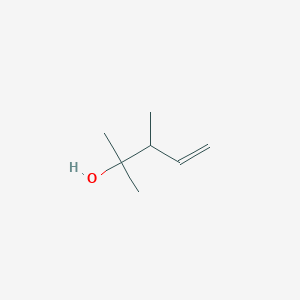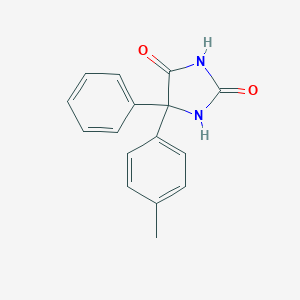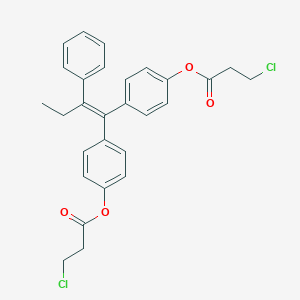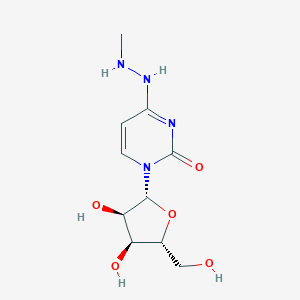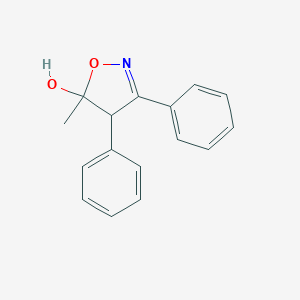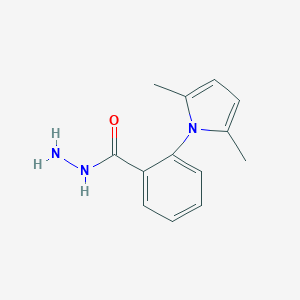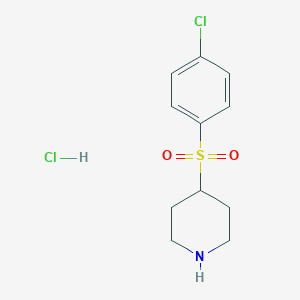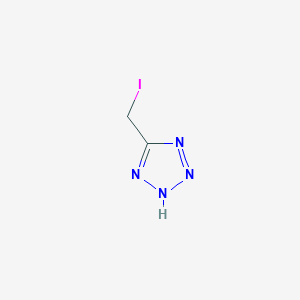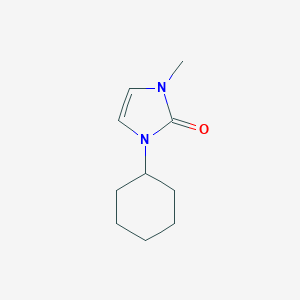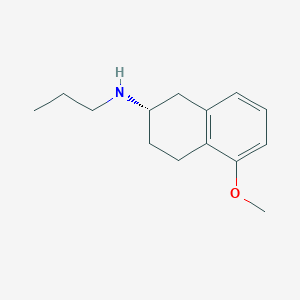
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Vue d'ensemble
Description
"(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine" is a chemical of interest due to its structural and functional relevance in chemical and pharmaceutical research. It is noteworthy for its dopaminergic activities and potential applications in the study of sigma receptors, which are significant in various biological processes and potential therapeutic targets.
Synthesis Analysis
The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a six-step process, including bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, was reported, achieving an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
Studies on the molecular structure, particularly involving fluorescent derivatives and organoboron compounds, highlight the compound's flexibility in modifications and applications in cellular localization and structural analysis (Abate et al., 2011), (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).
Chemical Reactions and Properties
The reactivity of the compound has been explored through various chemical reactions, demonstrating its utility in synthesizing analogs with potential dopaminergic activity and investigating its interactions within biological systems (Mcdermed, Mckenzie, & Freeman, 1976).
Physical Properties Analysis
The physical properties, including the crystal structures of related organoboron compounds, provide insights into the spatial arrangement and potential interactions of the compound, contributing to a deeper understanding of its physical characteristics and behavior in different environments (Kliegel et al., 1989).
Chemical Properties Analysis
The chemical properties of "(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine" and its derivatives have been studied, highlighting its versatility in synthesizing various analogs with significant biological activities. These studies provide valuable information on the compound's reactivity, potential for modification, and utility in the development of therapeutic agents (Mcdermed et al., 1976).
Applications De Recherche Scientifique
Synthesis and Drug Alternatives : A study by Öztaşkın, Göksu, and SeÇen (2011) describes a straightforward method for synthesizing biologically active 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid. This compound could serve as an alternative to dopaminergic drugs like lisdexamfetamine (Öztaşkın, Göksu, & SeÇen, 2011).
Dopaminergic Activity : Research conducted by Mcdermed, Mckenzie, and Freeman (1976) revealed that monohydroxyl analogs of this compound exhibit potent central dopamine receptor agonist activity, with the levo enantiomer being particularly potent (Mcdermed, Mckenzie, & Freeman, 1976).
Receptor Affinity : Perrone et al. (1999) found that the stereochemistry of the tetrahydronaphthalene nucleus in these compounds influences their selectivity, with (-)-enantiomers showing higher affinity for D2 receptors and (+)-enantiomers for alpha1 receptors (Perrone et al., 1999).
Sigma Receptor Ligands : Studies by Berardi et al. (1996, 1996, 2004, 2005, 2009) have shown that various derivatives of this compound have high to superpotent affinity for sigma 1 serotonergic receptors and sigma(2) receptors. Some derivatives exhibit selective activity over other receptors, indicating potential for pharmacological treatments in tumor research and therapy (Berardi et al., 1996a), (Berardi et al., 1996b), (Berardi et al., 2004), (Berardi et al., 2005), (Berardi et al., 2009).
Photolysis and Photoaffinity Ligands : Kline, Nelson, and Namboodiri (1990) explored the use of these compounds as potential photoaffinity ligands for 5-HT1A receptors, a significant step in understanding receptor mechanisms (Kline, Nelson, & Namboodiri, 1990).
PET Radiotracers and Oncology : Abate et al. (2011) researched analogues of this compound with added polar functionality and reduced lipophilicity, showing potential for use as positron emission tomography (PET) radiotracers in oncology (Abate et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444040 | |
| Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
101403-24-1 | |
| Record name | (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


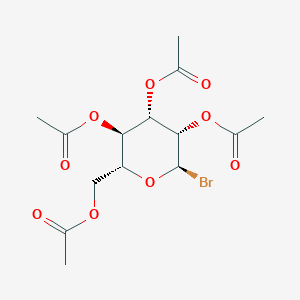
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)
